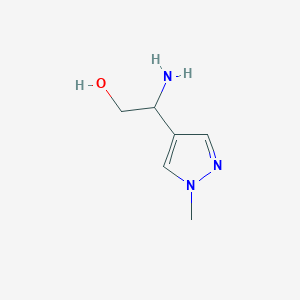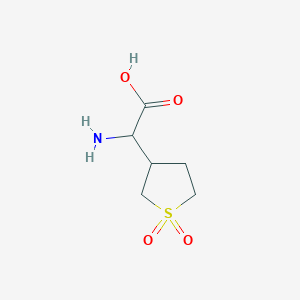![molecular formula C12H11N3O2 B1526543 3-{[(Pyrimidin-4-yl)amino]methyl}benzoesäure CAS No. 1291584-22-9](/img/structure/B1526543.png)
3-{[(Pyrimidin-4-yl)amino]methyl}benzoesäure
Übersicht
Beschreibung
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-yl group attached to a benzoic acid moiety via an amino methyl linker
Wissenschaftliche Forschungsanwendungen
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of materials with specific chemical properties.
Wirkmechanismus
Target of Action
The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .
Mode of Action
This could potentially lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells .
Biochemical Pathways
The inhibition of the Angiopoietin-1 receptor can affect the angiogenesis pathway, leading to a decrease in the formation of new blood vessels . This can have downstream effects on the growth and spread of cancer cells, as they rely on these new blood vessels for nutrients and oxygen .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol when heated . Its storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
The inhibition of the Angiopoietin-1 receptor by this compound could potentially lead to a decrease in angiogenesis . This could result in a reduction in the growth and spread of cancer cells, as they would have less access to the nutrients and oxygen supplied by new blood vessels .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended that the compound be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature changes. Additionally, the compound’s pKa is predicted to be 4.35±0.10 , indicating that it may be sensitive to changes in pH.
Biochemische Analyse
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid typically involves the following steps:
Formation of Pyrimidin-4-ylamine: This can be achieved through the reaction of pyrimidine with an appropriate amine source under controlled conditions.
Attachment of the Methyl Group: The pyrimidin-4-ylamine is then reacted with a suitable methylating agent to introduce the amino methyl linker.
Introduction of the Benzoic Acid Moiety: Finally, the benzoic acid group is attached to the amino methyl linker through a coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.
Reduction: The pyrimidin-4-yl group can be reduced to form pyrimidin-4-ylamine derivatives.
Substitution: The amino methyl linker can undergo substitution reactions with different electrophiles to produce a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Benzene dicarboxylic acids and their derivatives.
Reduction Products: Pyrimidin-4-ylamine derivatives.
Substitution Products: Various substituted derivatives of the amino methyl linker.
Vergleich Mit ähnlichen Verbindungen
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can be compared with other similar compounds, such as:
Pyrimidin-4-ylamine derivatives: These compounds share the pyrimidin-4-yl group but differ in their substituents and functional groups.
Benzoic acid derivatives: These compounds have the benzoic acid moiety but lack the pyrimidin-4-yl group.
Amino methyl linker derivatives: These compounds feature the amino methyl linker but have different attached groups.
Uniqueness: The uniqueness of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid lies in its combination of the pyrimidin-4-yl group, the amino methyl linker, and the benzoic acid moiety, which together confer specific chemical and biological properties.
Conclusion
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and chemical processes.
Eigenschaften
IUPAC Name |
3-[(pyrimidin-4-ylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVFPCCFROXGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




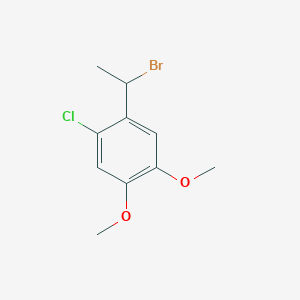

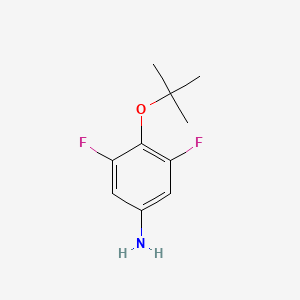

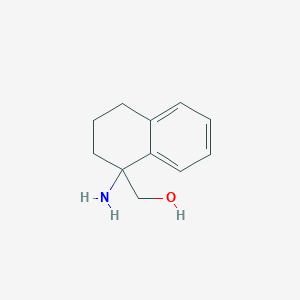

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)


